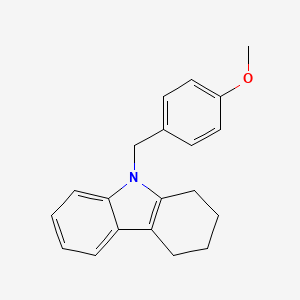
N-(4-methoxybenzyl)tetrahydrocarbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxybenzyl)tetrahydrocarbazole is a compound that belongs to the class of tetrahydrocarbazoles. Tetrahydrocarbazoles are known for their presence in various natural products and biologically active compounds. The structure of this compound includes a tetrahydrocarbazole core with a 4-methoxybenzyl group attached to the nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)tetrahydrocarbazole can be achieved through several methods. One common approach involves the cycloaddition reaction of 2-vinylindoles with conjugated alkenes under visible light-promoted radical cation conditions. This method provides good yields and diastereoselectivity . Another approach includes the ring-opening reactions of donor-acceptor cyclopropanes, metal-catalyzed C–C/C–N bond formation, and conjugate addition .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up organic synthesis reactions, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, can be applied to produce this compound on an industrial scale.
化学反应分析
Types of Reactions
N-(4-methoxybenzyl)tetrahydrocarbazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at the aromatic ring or the tetrahydrocarbazole core, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of tetrahydrocarbazolones or benzazonine-diones .
科学研究应用
N-(4-methoxybenzyl)tetrahydrocarbazole has various applications in scientific research:
作用机制
The mechanism of action of N-(4-methoxybenzyl)tetrahydrocarbazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .
相似化合物的比较
Similar Compounds
Tetrahydrocarbazole: The parent compound with a similar core structure.
Indole Derivatives: Compounds with an indole moiety, which is structurally related to tetrahydrocarbazoles.
Benzofuran Derivatives: Compounds with a benzofuran moiety, which can exhibit similar biological activities.
Uniqueness
N-(4-methoxybenzyl)tetrahydrocarbazole is unique due to the presence of the 4-methoxybenzyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its selectivity and potency in various applications compared to other similar compounds.
属性
分子式 |
C20H21NO |
|---|---|
分子量 |
291.4 g/mol |
IUPAC 名称 |
9-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydrocarbazole |
InChI |
InChI=1S/C20H21NO/c1-22-16-12-10-15(11-13-16)14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2,4,6,8,10-13H,3,5,7,9,14H2,1H3 |
InChI 键 |
SQELPUHCXUEION-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CN2C3=C(CCCC3)C4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]butyl tetradecanoate](/img/structure/B14126462.png)
![1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126473.png)
![(2E)-[2-(2,3-dimethylphenyl)hydrazinylidene][4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14126479.png)
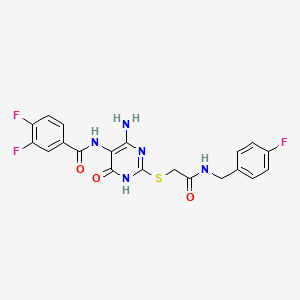
![3-[1-[5-(2,2-dimethyloxan-4-yl)-2-[2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-1,2,4-oxadiazolidin-5-one](/img/structure/B14126491.png)

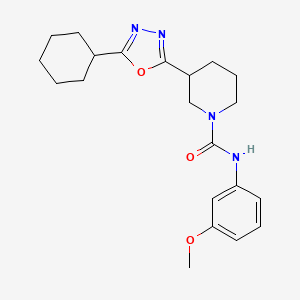
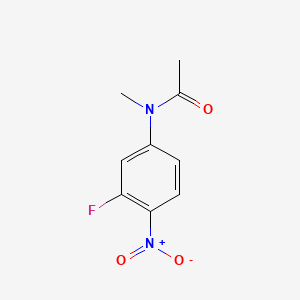
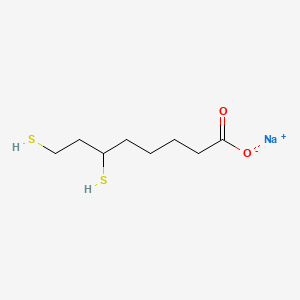

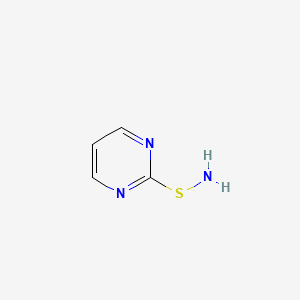
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B14126549.png)
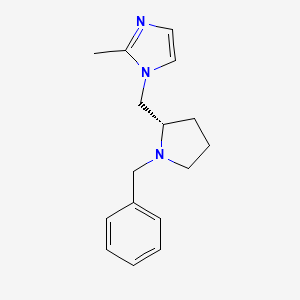
![(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene][4-(3-methoxyphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14126560.png)
